5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-methylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-9-5-2-3-6(8)10-7(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMSMUXNPZZHAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83472-65-5 | |
| Record name | 5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids or their equivalents . Another common method is the condensation of pyridine-2,3-diamine with aldehydes under oxidative conditions . These reactions are often catalyzed by various catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different biological activities and applications .
Scientific Research Applications
Pharmacological Applications
1. Cancer Research
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit potent dual inhibition of Aurora-A and FLT3 kinases, which are crucial in cancer cell proliferation. The compound has been tested against human colon carcinoma cells with notable results, exhibiting a growth inhibition concentration (GI50) of 2.30 μM . This suggests its potential as a targeted therapy in oncology.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit inflammatory responses in human retinal pigment epithelial cells, particularly in conditions mimicking retinal ischemia. The mechanism involves the modulation of transcription factors such as Nrf2 and NF-κB, which are pivotal in regulating oxidative stress and inflammation . This positions this compound as a candidate for treating inflammatory diseases.
3. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antifungal properties. Studies have reported fungicidal activities against pathogens like Puccinia polysora and Rhizoctonia solani, with efficacy rates between 30% and 85% at concentrations of 500 mg/mL . This highlights its potential application in agricultural settings as a fungicide.
Synthetic Approaches
The synthesis of this compound typically involves cyclization reactions using various catalysts. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity. For example, refluxing reactions with triethyl orthoformate have been documented to produce high yields of the compound .
Case Study 1: Anticancer Efficacy
A study focused on the dual inhibition properties of imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against acute myeloid leukemia (AML) cells. The compound exhibited an IC50 value of 0.162 μM against FLT3, showcasing its potential as a therapeutic agent for AML treatment .
Case Study 2: Anti-inflammatory Mechanism
In another study examining the anti-inflammatory capabilities of the compound, it was shown to significantly reduce the activation of NF-κB in response to oxidative stress induced by obesity-related factors. This suggests that it may be beneficial in managing obesity-related inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a positive allosteric modulator of GABA A receptors, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase and proton pumps, contributing to its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Positional Chlorination: Chlorine at C5 (as in the target compound) vs. C6 (e.g., 7-amino-6-chloro analogue) significantly alters biological activity. The 6-chloro derivative shows potent inhibition of anaplastic lymphoma kinase (ALK), while the 5-chloro variant lacks this activity due to steric and electronic mismatches in kinase binding pockets .
- Substituent Effects: A methyl group at N3 (target compound) vs.
Key Observations :
- Diaryl Derivatives : Substitution with aryl groups at C2 and C3 (e.g., 2,3-diaryl derivatives) confers dual anticancer and anti-inflammatory activity, likely through interactions with COX-2 and apoptosis pathways .
- Carcinogenic vs. Therapeutic Profiles: PhIP, a structurally related heterocyclic amine, induces colon tumors via microsatellite instability, whereas synthetic derivatives (e.g., ALK inhibitors) are designed to minimize off-target DNA interactions while maximizing kinase selectivity .
Key Observations :
- Regioselectivity : Alkylation reactions (e.g., ethyl 2-bromoacetate) on imidazo[4,5-b]pyridine often lead to mixtures of N3- and N4-substituted products, complicating purification .
- Functional Group Stability : Electrophilic substituents (e.g., nitro groups) improve reactivity but may reduce metabolic stability in vivo .
Biological Activity
5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a compound belonging to the imidazopyridine family, characterized by its unique heterocyclic structure. This compound has garnered attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H4ClN, with a molecular weight of 153.57 g/mol. The compound features an imidazole ring fused with a pyridine moiety, which significantly influences its biological properties. The substitution pattern on the imidazole ring is crucial for its interaction with biological targets, impacting its pharmacokinetic profile and biological activity.
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of GABA receptors. This modulation enhances the inhibitory effects of GABA in the central nervous system, which may contribute to anxiolytic and anticonvulsant effects. Additionally, related compounds have demonstrated interactions with various enzymes and proteins, influencing cellular signaling pathways and gene expression .
Biological Activities
This compound exhibits a range of biological activities:
- Antitumor Activity : Compounds within the imidazopyridine class have shown significant antiproliferative effects against various cancer cell lines. For instance, amidino-substituted derivatives demonstrated notable antitumor properties by intercalating into DNA and inhibiting cell proliferation .
- Antibacterial Activity : Research indicates that imidazo[4,5-b]pyridine derivatives possess antibacterial properties. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Activity : Some derivatives have exhibited antiviral activity against specific viral strains, highlighting their potential in treating viral infections .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antitumor Studies : A study evaluated various imidazopyridine derivatives for their antiproliferative effects on human cancer cell lines. Results indicated that certain derivatives had GI values lower than 0.2 μM against colon carcinoma cells, suggesting potent antitumor activity .
- GABA Receptor Modulation : Research demonstrated that this compound acts as a positive allosteric modulator at GABA receptors, enhancing GABAergic transmission in neuronal cultures. This property suggests potential applications in treating anxiety disorders and epilepsy .
- Antibacterial Efficacy : In vitro assessments revealed that derivatives showed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating their potential as new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 5-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, and what intermediates are critical?
Methodological Answer: The synthesis typically involves cyclization of substituted pyridine derivatives with appropriate reagents. For example, hydrogenation of ethyl 7-chloro-3,4-imidazo[4,5-b]pyridine-5-carbamate with Raney nickel followed by cyclization using ethyl orthoformate and concentrated HCl has been attempted, though challenges in displacing the chloro group were noted . Alternative approaches include 1,3-dipolar cycloaddition reactions, such as reacting alkynyl intermediates with azides under reflux conditions (e.g., benzyl azide in ethanol for 72 hours) to form triazole-substituted derivatives . Key intermediates include pyridine-2,3-diamine derivatives and halogenated precursors.
Q. How can structural confirmation of this compound and its derivatives be achieved?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation, providing precise bond lengths, angles, and dihedral angles (e.g., planar imidazo[4,5-b]pyridine systems with phenyl ring deviations up to 86°) . Complementary techniques include:
Q. What strategies optimize solubility and stability of this compound in aqueous buffers?
Methodological Answer: Due to limited aqueous solubility (~0.25 mg/mL in PBS), dissolve the compound first in DMF and dilute with buffer (e.g., 1:1 DMF:PBS for ~0.5 mg/mL solubility). Avoid long-term storage of aqueous solutions (>24 hours) to prevent degradation. For biological assays, ensure residual organic solvent is <1% to minimize physiological interference .
Q. How does the chloro substituent at the 5-position influence nucleophilic substitution reactions?
Methodological Answer: The chloro group’s reactivity is context-dependent. For example, treatment with NaOMe in refluxing PrOH failed to displace the chloro group, highlighting its stability under basic conditions, likely due to electron-withdrawing effects from the imidazo ring . However, hydrazinolysis with anhydrous hydrazine and HCl successfully displaced it, suggesting acid-mediated activation . Always assess electronic effects (e.g., ring conjugation) and steric hindrance when designing substitution reactions.
Advanced Research Questions
Q. How can researchers reconcile unexpected stability of the chloro group during synthetic modifications?
Methodological Answer: Electronic stabilization via resonance or inductive effects from the fused imidazo[4,5-b]pyridine system may reduce chloro group reactivity. To overcome this:
- Activation strategies : Use strong nucleophiles (e.g., hydrazine) or acidic conditions to protonate the ring and enhance leaving-group ability .
- Protecting groups : Introduce electron-withdrawing groups (e.g., ethoxycarbonyl) to destabilize the chloro group temporarily .
- Computational modeling : Calculate charge distribution (e.g., DFT) to predict reactive sites .
Q. What methodologies are recommended for designing biologically active derivatives of this compound?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents at the 2-, 3-, and 7-positions. For example, phenyl or triazole groups at the 2-position enhance anticancer activity .
- Biological assays : Test derivatives against target enzymes (e.g., CYP1A2 for mutagenicity studies ) or in cytotoxicity screens (e.g., MTT assays).
- Metabolic profiling : Identify glucuronide conjugates or hydroxylated metabolites using LC-MS to assess bioactivation pathways .
Q. How can computational modeling predict the electronic effects of substituents on reactivity?
Methodological Answer:
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density at reactive sites.
- Molecular docking : Simulate interactions with biological targets (e.g., DNA for mutagenicity studies ).
- QSAR models : Correlate substituent parameters (e.g., Hammett constants) with experimental reactivity or bioactivity data .
Q. What experimental approaches analyze the mutagenic potential of this compound?
Methodological Answer:
- Ames test : Use Salmonella strains (e.g., TA98) to detect frameshift mutations induced by metabolites like N-hydroxylated derivatives .
- CYP1A2 inhibition assays : Monitor the formation of genotoxic HONH-PhIP analogs via LC-MS .
- DNA adduct detection : Employ -postlabeling or mass spectrometry to identify covalent DNA modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
